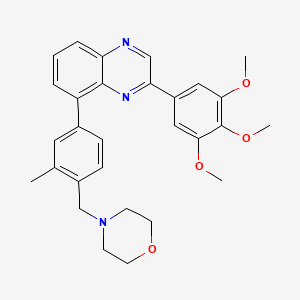










|
REACTION_CXSMILES
|
BrC1C=CC=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]1[CH:17]=[CH:16][C:15](OC)=[C:14](OC)[CH:13]=1)C=N2.C[O:23][C:24]1C(OC)=CC(B(O)O)=C[CH:25]=1.[CH3:35]OC1C=C(B(O)O)C=C(OC)C=1OC.Br[C:51]1[CH:52]=[CH:53][CH:54]=[C:55]2[C:60]=1[N:59]=[C:58]([C:61]1[CH:66]=[C:65]([O:67][CH3:68])[C:64]([O:69][CH3:70])=[C:63]([O:71][CH3:72])[CH:62]=1)[CH:57]=[N:56]2.B(O)O>>[CH3:35][C:17]1[CH:16]=[C:15]([C:51]2[CH:52]=[CH:53][CH:54]=[C:55]3[C:60]=2[N:59]=[C:58]([C:61]2[CH:66]=[C:65]([O:67][CH3:68])[C:64]([O:69][CH3:70])=[C:63]([O:71][CH3:72])[CH:62]=2)[CH:57]=[N:56]3)[CH:14]=[CH:13][C:12]=1[CH2:9][N:10]1[CH2:11][CH2:6][O:23][CH2:24][CH2:25]1
|


|
Name
|
8-Bromo-2-(3,4-dimethoxy-phenyl)-quinoxaline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC=C2N=CC(=NC12)C1=CC(=C(C=C1)OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1OC)B(O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)B(O)O
|
|
Name
|
8-Bromo-2-(3,4,5-trimethoxy-phenyl)-quinoxaline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC=C2N=CC(=NC12)C1=CC(=C(C(=C1)OC)OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(O)O
|
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
prepared analogously to step 1.5
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C=C(C=CC1CN1CCOCC1)C=1C=CC=C2N=CC(=NC12)C1=CC(=C(C(=C1)OC)OC)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |